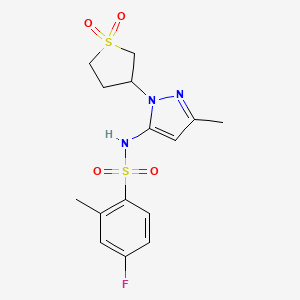

N-(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)-4-氟-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

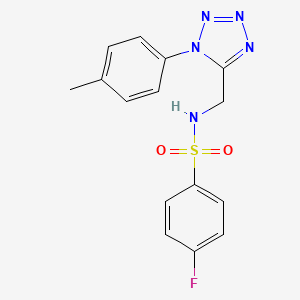

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O4S2 and its molecular weight is 387.44. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 具体来说,该化合物作用于 GIRK1/2 亚型,该亚型通常存在于大脑中。 GIRK 通道参与多种生理过程,包括疼痛感知、癫痫、奖赏/成瘾和焦虑 .

- 在实际研究中,该化合物因其对致病菌的抗菌作用而被评估。 体外抑菌圈 (ZOI) 方法证明了其对肺炎克雷伯菌、铜绿假单胞菌、金黄色葡萄球菌和枯草芽孢杆菌等细菌的有效性 .

- 已探索快速合成方法,以基于该化合物的支架创建多样化的分子库。 这些方法旨在增强其化学多样性,并可能发现新的应用 .

- 研究人员使用 1 级药物代谢和药代动力学 (DMPK) 测定法评估了该化合物的代谢稳定性。 识别具有改善代谢稳定性的化合物对于药物开发至关重要 .

- 虽然确切的治疗适应症仍在探索中,但该化合物对 GIRK 通道的活性表明其在疼痛管理、癫痫、成瘾和焦虑方面的潜在应用。 需要进一步研究来验证这些假设 .

G 蛋白门控内向整流钾 (GIRK) 通道激活

抗菌活性

合成方法和多样化

代谢稳定性和药代动力学

潜在的治疗靶点

总之,该化合物在从通道调节到抗菌作用的多个领域具有希望。其独特的结构为进一步研究和潜在的治疗开发提供了基础。请记住,正在进行的研究可能会发现额外的应用和作用机制。 🌟

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .

生化分析

Biochemical Properties

The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .

Cellular Effects

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been shown to activate GIRK channels, influencing cell function . The activation of these channels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with GIRK channels . It exerts its effects at the molecular level, potentially through binding interactions with these channels, leading to their activation .

Dosage Effects in Animal Models

Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4S2/c1-10-7-12(16)3-4-14(10)25(22,23)18-15-8-11(2)17-19(15)13-5-6-24(20,21)9-13/h3-4,7-8,13,18H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZSIOCMOXNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2428104.png)

![2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2428106.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2428115.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)